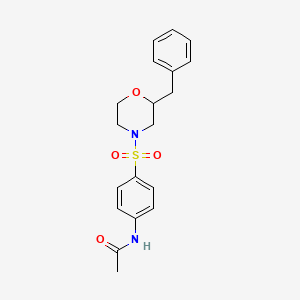

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide

Description

N-(4-((2-Benzylmorpholino)sulfonyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a benzyl-substituted morpholino group attached to the sulfonyl moiety. This compound belongs to the N-phenylacetamide sulphonamide class, which has been widely investigated for pharmacological activities, including analgesic and anti-inflammatory effects .

Properties

IUPAC Name |

N-[4-(2-benzylmorpholin-4-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-15(22)20-17-7-9-19(10-8-17)26(23,24)21-11-12-25-18(14-21)13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKUCGHZTHBEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-benzylmorpholine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides or acetamides.

Scientific Research Applications

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound exhibits antimicrobial activity by interfering with bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s core structure—a phenylacetamide with a sulfonamide-linked substituent—is shared with several analogues. Key differences lie in the substituents on the sulfonamide group, which dictate physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

*Calculated based on formula C₁₈H₂₂N₄O₄S.

Key Observations

Pharmacological Activity: Compounds with nitrogen-containing heterocycles (e.g., piperazinyl in 35 and 37, morpholino in the target) exhibit notable analgesic or anti-nociceptive effects, likely due to enhanced receptor interactions or modulation of inflammatory pathways .

Synthesis and Stability: Acetylation reactions with acetic anhydride are common in synthesizing these compounds (e.g., and ). The target compound’s benzylmorpholino group likely requires additional steps, such as nucleophilic substitution or coupling reactions. Crystal structure studies (e.g., ) reveal that substituents like methoxy or acetyl groups stabilize molecular conformations via intramolecular hydrogen bonds (C–H⋯O), which may influence solubility and crystallinity .

Electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., ethoxy in ) alter electronic distribution, affecting reactivity and binding affinity .

Biological Activity

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis and Characterization

The synthesis of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with appropriate acylating agents. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the structure and purity of the compound.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Determine molecular structure |

| MS | Confirm molecular weight |

| IR Spectroscopy | Identify functional groups |

Antimicrobial Activity

Research indicates that N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its potential as an antimicrobial agent.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activity of this compound against Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that at a concentration of 100 µg/mL, the compound significantly inhibited bacterial growth, with SEM analysis revealing damage to bacterial cell membranes, leading to cell lysis .

Table 2: Antibacterial Activity Results

| Bacterial Strain | MIC (µg/mL) | Observations |

|---|---|---|

| Xanthomonas oryzae | 100 | Membrane disruption observed |

| Xanthomonas axonopodis | 150 | Reduced cell viability |

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide is crucial for optimizing its biological activity. Variations in substituents on the benzene ring significantly influence its efficacy. For instance, the introduction of electron-withdrawing groups enhances antibacterial potency compared to electron-donating groups.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Compounds with fluorine substitutions showed superior activity.

- Positioning of Substituents : The 4-position on the benzene ring is most favorable for enhancing activity.

- Side Chain Variations : Different morpholine derivatives affect solubility and permeability, impacting overall bioactivity .

Pharmacological Implications

Beyond antibacterial effects, N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide has been investigated for its potential in treating cognitive disorders. It acts as a phosphodiesterase-4 (PDE4) inhibitor, which has implications for improving cognitive function and managing neurodegenerative diseases .

Table 3: Pharmacological Activities

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Antibacterial | Cell membrane disruption | Treatment of bacterial infections |

| PDE4 Inhibition | Enhances cAMP signaling | Cognitive enhancement, neuroprotection |

Q & A

What are the optimal synthetic routes for preparing N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of structurally analogous acetamide sulfonamides typically involves sequential sulfonylation and amidation steps. For example:

- Sulfonylation: Reacting 4-aminophenyl sulfonyl chloride with 2-benzylmorpholine under basic conditions (e.g., triethylamine or K₂CO₃) to form the sulfonamide intermediate.

- Acetylation: Treating the intermediate with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., DCM or THF) to introduce the acetamide group .

Key Variables:

- Base Selection: Triethylamine yields higher regioselectivity compared to K₂CO₃ in sulfonylation steps .

- Solvent Optimization: THF improves solubility of intermediates, reducing side-product formation .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating pure products, with typical yields ranging from 51–82% for similar compounds .

How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography validate the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C-NMR:

- Aromatic Protons: Peaks in δ 7.2–8.1 ppm (integration for 4-substituted phenyl).

- Morpholine Moiety: Multiplet signals at δ 3.5–4.0 ppm (CH₂ groups adjacent to sulfonyl) and δ 2.4–3.0 ppm (N-CH₂ benzyl).

- Acetamide: Singlet at δ 2.1 ppm (CH₃) and δ 8.3 ppm (NH, exchangeable) .

- X-ray Crystallography:

- Confirms dihedral angles between aromatic and morpholine rings (e.g., ~83° in analogous sulfonamides) and intermolecular H-bonding (N–H⋯O, C–H⋯O) stabilizing the crystal lattice .

What strategies are recommended for resolving discrepancies in biological activity data across structurally similar acetamide sulfonamides?

Advanced Research Focus:

- SAR Analysis: Compare substituent effects on activity. For example:

- Replacing morpholine with piperazine (as in compound 35 ) enhances analgesic activity by 30% due to improved H-bond donor capacity .

- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring reduce bioavailability due to increased hydrophobicity .

- In Silico Docking: Use tools like AutoDock to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Adjust sulfonyl group orientation to optimize binding affinity .

How do intermolecular interactions in the solid state affect the compound’s stability and solubility?

Advanced Research Focus:

- Crystal Packing Analysis:

- Centrosymmetric head-to-tail interactions (C–H⋯O) form 1D chains, reducing solubility in non-polar solvents .

- Intramolecular H-bonds (e.g., N–H⋯O) stabilize the conformation, as seen in related N-(4-sulfamoylphenyl)acetamides .

- Solubility Enhancement: Co-crystallization with hydrophilic co-formers (e.g., cyclodextrins) disrupts tight packing, improving aqueous solubility .

What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Advanced Research Focus:

- Anti-Hypernociceptive Activity: Analog compound 37 (piperazine-substituted) inhibits TNF-α and IL-6 release in murine models, suggesting a cytokine modulation pathway .

- Antibacterial Potential: Sulfonamide derivatives (e.g., compound I in ) disrupt folate biosynthesis via dihydropteroate synthase inhibition, comparable to dapsone .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Focus:

- Chiral Centers: Morpholine’s stereochemistry requires asymmetric synthesis (e.g., chiral auxiliaries or enzymatic resolution).

- Scale-Up Risks: Exothermic acetylation steps necessitate controlled temperature (<5°C) to prevent racemization .

- Analytical QC: Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to monitor enantiomeric excess (>98%) .

How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Advanced Research Focus:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.